ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate

ACE inhibitor synthesis benazepril triflate leaving group

Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate (CAS 88767-98-0) is a chiral secondary alkyl triflate ester derived from (R)-2-hydroxy-4-phenylbutyric acid ethyl ester. It serves as a key electrophilic building block in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, including benazepril, enalapril, and lisinopril.

Molecular Formula C13H15F3O5S
Molecular Weight 340.32 g/mol
CAS No. 88767-98-0
Cat. No. B1588564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate
CAS88767-98-0
Molecular FormulaC13H15F3O5S
Molecular Weight340.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1
InChIKeyUDJNHUAEPSYCRU-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate: Chiral Triflate Intermediate for ACE Inhibitor Synthesis


Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate (CAS 88767-98-0) is a chiral secondary alkyl triflate ester derived from (R)-2-hydroxy-4-phenylbutyric acid ethyl ester. It serves as a key electrophilic building block in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, including benazepril, enalapril, and lisinopril . Commercially available with a purity exceeding 97% (GC) and as a light-yellow to amber clear liquid, it offers the required (R)-configuration directly, eliminating the need for additional resolution steps .

Why Substituting Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate with Alternative Leaving Groups Compromises Yield and Stereochemistry


Interchanging this triflate with its mesylate, tosylate, or halo-sulfonate analogs is not benign in ACE-inhibitor synthesis. The trifluoromethanesulfonyloxy moiety is a superior leaving group whose reactivity profile directly governs both the stereochemical outcome and the yield of the crucial N-alkylation step. As reported in the patent literature, alternative aromatic p-nitro or halo sulfonic esters deliver significantly lower overall yields (83.5%) under harsher conditions (75–80 °C, 9 h) [1]. Moreover, the standard pyridine-based preparation of the triflate itself generates pyridinium salts that reduce downstream coupling efficiency, necessitating a specialized process to obtain a salt-free intermediate capable of achieving high-yielding, stereoretentive transformations [1].

Quantitative Differentiation of Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate Against Comparator Intermediates


Higher Coupling Yield in Benazepril Synthesis Compared to Aromatic Sulfonate Esters

In the synthesis of benazepril hydrochloride, condensation of the triflate with 1-tert-butoxycarbonylmethyl-3-S-amino-2,3,4,5-tetrahydro-1H-(1)-benzazepin-2-one afforded a 91.9% yield with a diastereomer ratio (SS:SR) of 99.36:0.18 [1]. By comparison, the alternative route employing p-nitro or halo sulfonic esters of ethyl (R)-2-hydroxy-4-phenylbutyrate yielded only 83.5% of the same product [1].

ACE inhibitor synthesis benazepril triflate leaving group

Milder and Faster Reaction Conditions for Key Coupling Step

The triflate-mediated coupling proceeds at 0–50 °C and is complete within 2–5 hours [1]. The alternative aromatic sulfonate method requires a sustained temperature of 75–80 °C and approximately 9 hours [1].

reaction temperature reaction time process efficiency

Superior Retention of Enantiomeric Integrity During Activation and Coupling

Starting from ethyl (R)-2-hydroxy-4-phenylbutyrate with 99% ee, the triflate intermediate, after formation and subsequent coupling, delivered benazepril hydrochloride with a diastereomeric ratio (SS:SR) of 99.36:0.18 [1], demonstrating that the triflate pathway preserves stereochemistry with minimal racemization.

enantiomeric excess diastereoselectivity chiral purity

Elimination of Pyridinium Salt Byproducts for Higher Coupling Efficiency

The standard literature method for triflate preparation using pyridine yields only 84.3% of the triflate, and the pyridinium salt contaminants reduce the subsequent coupling yield to benazepril to approximately 46% [1]. The improved process employing direct column purification of the crude triflate eliminates pyridinium salts, enabling the 91.9% coupling yield described above [1].

triflate synthesis pyridinium salt process improvement

Optimal Use Scenarios for Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate Based on Quantitative Evidence


Large-Scale Production of Benazepril Hydrochloride API

When benazepril hydrochloride is the target API, the salt-free triflate intermediate enables a 91.9% coupling yield with a diastereomer ratio of 99.36:0.18 under mild conditions (0–50 °C, 2–5 h) [1]. This performance far exceeds the 83.5% yield and harsher conditions (75–80 °C, 9 h) required by aromatic sulfonate alternatives [1], making the triflate the economically preferred choice for multi-kilogram campaigns.

Synthesis of Lisinopril and Enalapril Intermediates

The compound is explicitly disclosed as a reactant for preparing N2-((S)-1-ethoxycarbonyl-3-phenylpropyl)-N6-trifluoroacetyl-L-lysyl-L-proline, a critical intermediate for lisinopril, where the triflate leaving group ensures efficient N-alkylation while preserving the (S) configuration at the newly formed chiral center .

Chiral Building Block for Peptide-Based Therapeutics

With commercial availability at >97% purity (GC) and as a defined (R)-enantiomer , this triflate serves as a ready-to-use electrophile for introducing the (S)-1-(ethoxycarbonyl)-3-phenylpropyl fragment into peptidomimetic scaffolds, avoiding the need for in-situ activation and the associated racemization risks.

Process Development and Quality-by-Design Studies

Because the presence or absence of pyridinium salts in the triflate determines whether the downstream coupling yield is ca. 46% or 91.9% [1], this compound is a critical input for design-of-experiment (DoE) studies aimed at optimizing ACE-inhibitor synthetic routes, providing a clear critical quality attribute (CQA) for process control.

Quote Request

Request a Quote for ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.